![molecular formula C13H12FNO B3164863 3-氟-2'-甲氧基[1,1'-联苯]-4-胺 CAS No. 893739-79-2](/img/structure/B3164863.png)

3-氟-2'-甲氧基[1,1'-联苯]-4-胺

描述

“3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation . Another process method includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation .

Molecular Structure Analysis

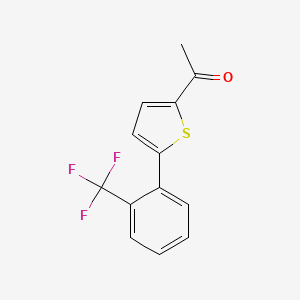

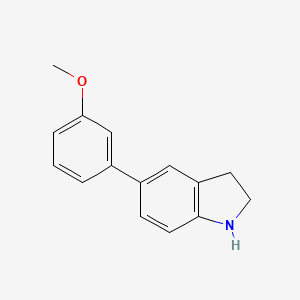

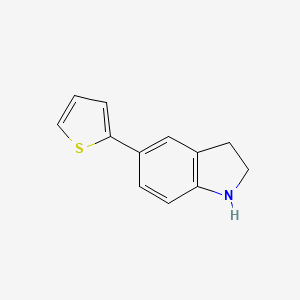

The molecular structure of “3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” can be inferred from its name. It consists of a biphenyl core (two connected phenyl rings) with a fluoro group at the 3-position, a methoxy group at the 2’-position, and an amine group at the 4-position .

Chemical Reactions Analysis

Reactions at the benzylic position of similar compounds often involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 142.13 for 3-Fluoro-2-methoxyphenol and 184.2338 for 2-Methoxybiphenyl . The boiling point of 3-Fluoro-2-methoxyphenol is predicted to be 217.5±20.0 °C, and its density is predicted to be 1.224±0.06 g/cm3 .

科学研究应用

含氟杂环的合成

- 3-氟-2'-甲氧基[1,1'-联苯]-4-胺用于合成含氟杂环。由于在药品和农用化学品中的潜在应用,这些化合物非常重要。一项研究详细说明了使用类似化合物高效合成含氟吡唑啉酮、嘧啶、香豆素和苯并噻吩酮,突出了这些含氟化合物在合成多种杂环结构中的多功能性 (Shi, Wang, & Schlosser, 1996)。

光学活性联苯衍生物

- 该化合物已用于合成光学活性联苯衍生物,这对于创建对映选择性荧光检测器非常重要。此类检测器可用于识别氨基醇和金属阳离子的特定对映异构体,展示了该化合物在创建复杂化学传感器中的用途 (Shaferov et al., 2020)。

荧光标记剂

- 一种从类似化学结构衍生的相关化合物 6-甲氧基-4-喹啉酮已被用作荧光标记剂。这突出了 3-氟-2'-甲氧基[1,1'-联苯]-4-胺衍生物在生物医学分析中的潜力,特别是由于它们在不同 pH 范围内的强荧光,使其适用于多种应用 (Hirano et al., 2004)。

水凝胶改性

- 在材料科学领域,类似的化合物已被用于改性水凝胶。例如,使用各种胺化合物(包括与 3-氟-2'-甲氧基[1,1'-联苯]-4-胺相关的化合物)改性了辐射诱导的聚乙烯醇/丙烯酸水凝胶,从而提高了它们的热稳定性和生物活性 (Aly & El-Mohdy, 2015)。

用于金属检测的分子探针

- 该化合物的衍生物已被研究为用于检测 Cu(II)、Al(III)、Cr(III) 和 In(III) 等金属阳离子的分子探针。将金属高氯酸盐添加到这些化合物后荧光光谱的变化表明它们在检测和定量金属离子方面的潜在用途 (Ravikumar et al., 2007)。

抗菌应用

- 由 3-氟-2'-甲氧基[1,1'-联苯]-4-胺衍生物合成的新型席夫碱已被评估其抗菌活性。这些化合物在抑制多种微生物的生长方面显示出良好的前景,表明它们在开发新型抗菌剂方面的潜力 (Puthran et al., 2019)。

安全和危害

未来方向

Future directions for the study and application of “3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological and medicinal applications . For instance, biphenyl derivatives are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .

作用机制

Target of Action

The primary target of 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.

Mode of Action

3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine interacts with its target, DHODH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of pyrimidines.

Biochemical Pathways

The inhibition of DHODH affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of the pyrimidine nucleotides uridine monophosphate (UMP), cytidine monophosphate (CMP), and thymidine monophosphate (TMP), which are essential for DNA and RNA synthesis. The disruption of this pathway leads to a decrease in these critical precursors, affecting the synthesis of DNA and RNA.

Result of Action

The inhibition of DHODH by 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine leads to a decrease in the production of pyrimidines . This decrease disrupts the synthesis of DNA and RNA, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

属性

IUPAC Name |

2-fluoro-4-(2-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHQOFWOCJTJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3164832.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3164846.png)

![Methyl 5-[3-(Benzyloxy)phenyl]nicotinate](/img/structure/B3164865.png)